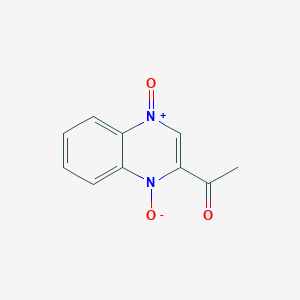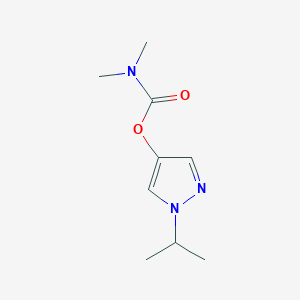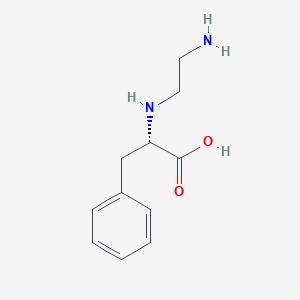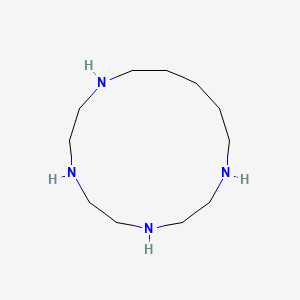
1,4,7,10-Tetraazacyclopentadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,7,10-Tetraazacyclopentadecane is a macrocyclic compound that contains four nitrogen atoms within a 15-membered ring. This compound is of significant interest in various fields due to its ability to form stable complexes with metal ions, making it useful in applications such as chelation therapy and diagnostic imaging.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10-Tetraazacyclopentadecane typically involves the cyclization of linear tetraamines. One common method includes the reaction of triethylenetetramine with N,N-dimethylformamide dimethyl acetal in the presence of a solvent like benzene at elevated temperatures (75-85°C) to form diimidazoline intermediates. These intermediates are then reacted with 1,2-ethylene dibromide in the presence of potassium carbonate to form the desired macrocyclic compound .
Industrial Production Methods
Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process is optimized for cost-efficiency and environmental considerations, avoiding the use of hazardous reagents and minimizing waste .
Analyse Chemischer Reaktionen
Types of Reactions
1,4,7,10-Tetraazacyclopentadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the nitrogen atoms.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The nitrogen atoms in the macrocycle can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the macrocyclic ring .
Wissenschaftliche Forschungsanwendungen
1,4,7,10-Tetraazacyclopentadecane has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions.
Industry: The compound is used in the development of nanofiltration membranes and other advanced materials.
Wirkmechanismus
The mechanism of action of 1,4,7,10-Tetraazacyclopentadecane involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring coordinate with the metal ions, forming a stable chelate. This property is particularly useful in chelation therapy, where the compound binds to toxic metal ions and facilitates their excretion from the body .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,7,10-Tetraazacyclododecane: Another macrocyclic compound with four nitrogen atoms but a smaller 12-membered ring.
1,4,8,11-Tetraazacyclotetradecane: A similar compound with a 14-membered ring.
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): A derivative used extensively in biomedical imaging.
Uniqueness
1,4,7,10-Tetraazacyclopentadecane is unique due to its 15-membered ring structure, which provides a different spatial arrangement and coordination environment compared to other similar compounds. This unique structure allows it to form highly stable complexes with certain metal ions, making it particularly useful in specific applications such as chelation therapy and diagnostic imaging .
Eigenschaften
CAS-Nummer |
83616-30-2 |
|---|---|
Molekularformel |
C11H26N4 |
Molekulargewicht |
214.35 g/mol |
IUPAC-Name |
1,4,7,10-tetrazacyclopentadecane |
InChI |
InChI=1S/C11H26N4/c1-2-4-12-6-8-14-10-11-15-9-7-13-5-3-1/h12-15H,1-11H2 |
InChI-Schlüssel |
OIFMESATLHOYDX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCNCCNCCNCCNCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


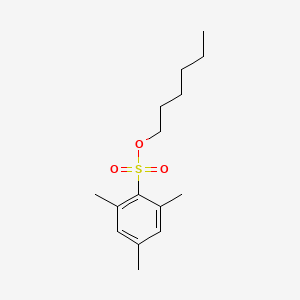
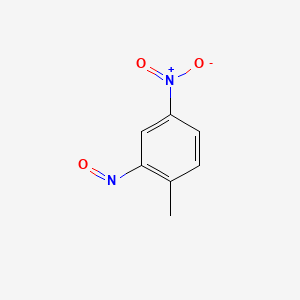
![1-[1-(3-Phenylpropyl)cyclohexyl]piperidine](/img/structure/B14428711.png)
![Methyl 2-[2-(1-chloro-2-oxopropylidene)hydrazinyl]benzoate](/img/structure/B14428722.png)


